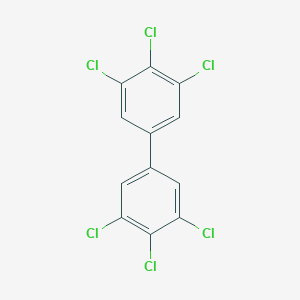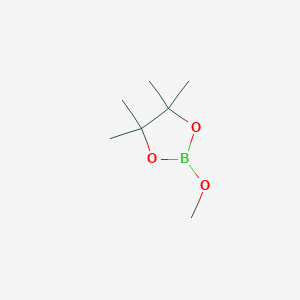
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Physical And Chemical Properties Analysis
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 120°C at 228mmHg, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used in the synthesis of drugs, where boronic acid compounds protect diols and assist in asymmetric synthesis of amino acids, as well as in Diels–Alder and Suzuki coupling reactions .
Enzyme Inhibition
In pharmacology, compounds like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often used as enzyme inhibitors. They play a crucial role in the development of treatments for various diseases by inhibiting specific enzymes that contribute to disease progression .
Ligand in Drug Design
Boronic acid compounds are also employed as specific ligand drugs. Their unique properties allow them to bind selectively to target molecules, making them valuable in the design of new medications .
Fluorescent Probes
These compounds can be used as fluorescent probes for the detection of various substances. They have applications in identifying hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is significant for both biological research and medical diagnostics .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in these compounds are widely used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. They are used to load anti-cancer drugs, insulin, and genes .
Optical and Electrochemical Properties
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the study of optical and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units. This research has implications for the development of new materials with specific optical and electronic functions .
Borylation Reagent
It is used as a reagent to borylate arenes, which is a key step in the synthesis of various organic compounds. Borylation is crucial for introducing boron into molecules, which can then undergo further chemical transformations .
Synthesis of Conjugated Copolymers
This compound is also used in the synthesis of intermediates for generating conjugated copolymers. These polymers have a range of applications, including in electronic devices, due to their conductive properties .
Safety and Hazards
This compound is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. It should be kept away from ignition sources. It is classified as a flammable liquid and vapor (H226) and can cause eye irritation (H319) .
Mécanisme D'action
Target of Action
Similar compounds like boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that this compound is used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . This suggests that it may interact with its targets to form new chemical bonds, leading to the creation of these copolymers.
Biochemical Pathways
It’s known that similar compounds can participate in borylation reactions and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions can lead to significant changes in the biochemical pathways of the system.
Pharmacokinetics
Its physical properties such as density (09642 g/mL at 25 °C) and boiling point (120°C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the synthesis of novel copolymers suggests that it can lead to the formation of new chemical structures with potentially unique properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. It is known to be moisture sensitive , suggesting that humidity levels could impact its stability and effectiveness. Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .
Propriétés
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1195-66-0 | |
| Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



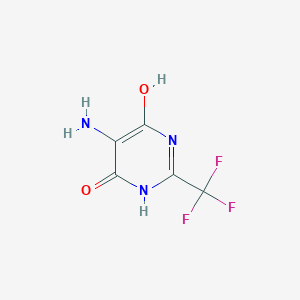

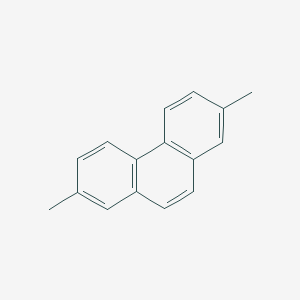
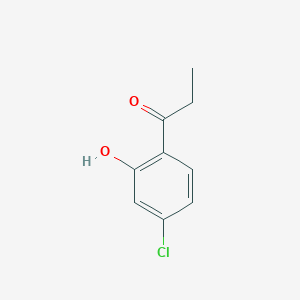
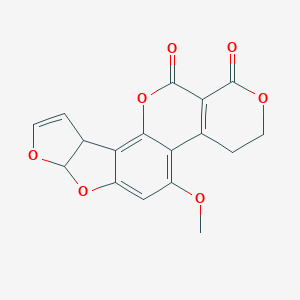



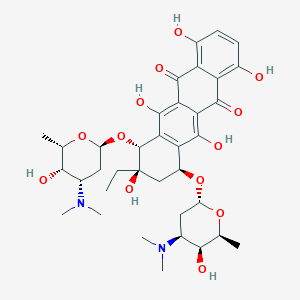

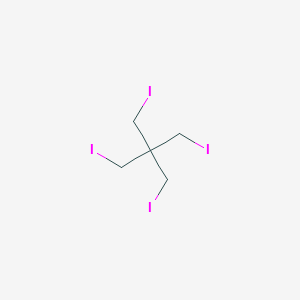

![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
